molecular formula C6H12ClNO2 B2762115 Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride CAS No. 25692-00-6

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride

Cat. No.: B2762115
CAS No.: 25692-00-6
M. Wt: 165.62
InChI Key: FYBQMBAEUXCQQH-WGCWOXMQSA-N
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Description

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride (CAS: 25692-00-6) is an α,β-unsaturated ester derivative with an amino substituent. Its molecular formula is C₆H₁₁NO₂·HCl (molecular weight: ~143.16 g/mol). Key structural features include:

  • A conjugated (2E)-alkene backbone.
  • A methyl ester group at the C1 position.
  • A primary amino group (-NH₂) at the C4 position and a methyl substituent at C2.

The compound’s SMILES notation is C/C(=C\CN)/C(=O)OC, and its InChIKey is VOUQXKFPLUQLQW-HWKANZROSA-N . Predicted collision cross-section (CCS) values for its adducts range from 126.6 Ų ([M-H]⁻) to 136.4 Ų ([M+Na]+), indicating moderate molecular compactness .

Properties

IUPAC Name

methyl (E)-4-amino-2-methylbut-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(3-4-7)6(8)9-2;/h3H,4,7H2,1-2H3;1H/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBQMBAEUXCQQH-WGCWOXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CN)/C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25692-00-6
Record name methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride
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Preparation Methods

Precursor Preparation: 2-Methylbut-2-Ene-1,4-Dial Bisacetals

The synthesis begins with 2-methylbut-2-ene-1,4-dial bisacetals, which are prepared by ozonolysis of crotonaldehyde acetals or hydrolysis of 2-methyl-4,4-diacetoxybut-2-enal. For example, 2-methyl-1,1,4,4-tetramethoxybut-2-ene is synthesized by reacting 2-methylbut-2-ene-1,4-dial with methanol under acidic conditions. This bisacetal serves as a stable intermediate for subsequent monoacetal formation.

Selective Hydrolysis to 4-Monoacetals

The bisacetal undergoes selective hydrolysis using dilute aqueous mineral acids (e.g., HCl, H₂SO₄) or acidic ion exchangers (e.g., Amberlyst-15) to yield 4-monoacetals of 2-methylbut-2-ene-1,4-dial. Reaction conditions typically involve temperatures of 40–150°C and solvents such as toluene or dichloromethane. For instance, heating 2-methyl-1,1,4,4-tetramethoxybut-2-ene with water and a strongly acidic ion exchanger at 80°C for 6 hours produces 2-methyl-4,4-dimethoxybut-2-enal in 42% yield.

Amination and Esterification

The 4-monoacetal intermediate is then subjected to amination. In a representative procedure, 2-methyl-4,4-dimethoxybut-2-enal is treated with ammonium chloride in methanol under reflux, followed by esterification with methyl chloroformate. The resulting methyl (2E)-4-amino-2-methylbut-2-enoate is isolated as the free base.

Hydrochloride Salt Formation

The free amine is converted to the hydrochloride salt by bubbling hydrogen chloride gas through a solution of the compound in anhydrous diethyl ether. The product precipitates as a white crystalline solid, which is filtered and dried under vacuum.

Direct Synthesis from 3-Methyl-4,4-Dimethoxybut-2-Enol

Oxidation to 3-Methyl-4,4-Dimethoxybut-2-Enal

3-Methyl-4,4-dimethoxybut-2-enol is oxidized using Swern conditions (oxalyl chloride, dimethyl sulfide, and triethylamine) to yield 3-methyl-4,4-dimethoxybut-2-enal. This aldehyde is a key intermediate for subsequent amination.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 25°C. The reaction proceeds via formation of an imine intermediate, which is reduced to the primary amine. After 12 hours, the mixture is concentrated, and the crude product is purified by silica gel chromatography.

Esterification and Salt Formation

The amine intermediate is esterified using methyl iodide and potassium carbonate in dimethylformamide (DMF). The hydrochloride salt is obtained by treatment with concentrated HCl, followed by recrystallization from ethanol/ether.

Alternative Route via Vinyl Bromide Intermediate

Dibromination of 3-Methyl-4,4-Dimethoxybut-2-Enal

3-Methyl-4,4-dimethoxybut-2-enal is treated with triphenylphosphine and carbon tetrabromide in dichloromethane to form a geminal dibromoalkene. This step proceeds in 42% yield under optimized conditions.

Reduction to Vinyl Bromide

The dibromo compound is reduced with dimethyl phosphate and triethylamine in DMF at 60°C, yielding a 10:1 mixture of (E)- and (Z)-vinyl bromides. Silver nitrate-doped silica gel chromatography separates the isomers, with the (E)-isomer isolated in 85% purity.

Amination and Salt Formation

The (E)-vinyl bromide is reacted with aqueous ammonia in tetrahydrofuran (THF) at 0°C, followed by esterification with methyl chloroformate. The hydrochloride salt is precipitated using HCl gas.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Purity Reference
Acetalization/Hydrolysis Bisacetal hydrolysis, amination 42% ≥95%
Reductive Amination Swern oxidation, reductive amination 58% ≥97%
Vinyl Bromide Route Dibromination, reduction, amination 35% ≥90%

Critical Reaction Parameters

Temperature and Solvent Effects

  • Acetal Hydrolysis : Optimal at 80–100°C in toluene.
  • Reductive Amination : Proceeds efficiently at 25°C in methanol.
  • Salt Formation : Requires anhydrous conditions to avoid hydrolysis.

Catalytic Systems

  • Acidic ion exchangers (e.g., Amberlyst-15) improve hydrolysis selectivity compared to mineral acids.
  • Silver nitrate facilitates (E)-isomer separation in vinyl bromide synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
Target Compound C₆H₁₁NO₂·HCl Ester, amino, methyl 143.16 α,β-unsaturated ester; primary amine
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic Acid HCl C₇H₁₀NO₂F₃·HCl Carboxylic acid, trifluoroethyl, tertiary amine 233.61 Increased lipophilicity (CF₃ group)
(2E)-4-(Dimethylamino)but-2-enoyl Chloride HCl C₆H₁₁Cl₂NO Acyl chloride, tertiary amine 184.06 High reactivity (acyl chloride)
Methyl (E)-4-(dimethylamino)but-2-enoate HCl C₇H₁₄ClNO₂ Ester, tertiary amine 175.65 Steric hindrance at amino group
Key Observations :

Amino Group Substitution: The target compound has a primary amine (-NH₂), while analogs like the dimethylamino derivatives (e.g., C₇H₁₄ClNO₂) feature tertiary amines (-N(CH₃)₂), which increase steric bulk and alter basicity . The trifluoroethyl-substituted analog (C₇H₁₀NO₂F₃·HCl) introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and lipophilicity .

Backbone Modifications: Replacement of the ester group with a carboxylic acid (C₇H₁₀NO₂F₃·HCl) or acyl chloride (C₆H₁₁Cl₂NO) drastically changes reactivity. Acyl chlorides are highly electrophilic, enabling nucleophilic substitutions .

Physicochemical Properties

Table 2: Predicted Physicochemical Data
Compound Adduct Predicted CCS (Ų) m/z
Target Compound [M+H]+ 127.9 130.08626
[M+Na]+ 136.4 152.06820
4-[Methyl(2,2,2-trifluoroethyl)amino]... N/A N/A N/A
(2E)-4-(Dimethylamino)but-2-enoyl... N/A N/A 184.06 (MW)
  • The target compound’s CCS values suggest moderate polarity, aligning with its ester and amino functionalities. Comparable data for analogs are unavailable, limiting direct comparisons.

Biological Activity

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride, also known as Methyl 4-amino-2-methylbut-2-enoate, is an organic compound with notable biological activities. Its structural characteristics, including the presence of an amino group and an ester functional group, contribute to its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C6_6H11_{11}NO2_2·HCl
  • Molecular Weight : Approximately 129.16 g/mol
  • IUPAC Name : Methyl (E)-4-amino-2-methylbut-2-enoate hydrochloride

The compound's structure includes a double bond and a methyl group, which are significant for its biological interactions. The amino group facilitates hydrogen bonding, enhancing its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding and electrostatic interactions due to the amino group. This capability allows the compound to modulate various biochemical pathways, potentially influencing cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, affecting signal transduction mechanisms.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in various assays. Key findings include:

  • Transport Mechanisms :
    • The compound has shown uptake via amino acid transport systems, particularly system A and system L, which are crucial for cellular absorption of amino acids .
  • Cellular Uptake Assays :
    • Studies demonstrated that the uptake of radiolabeled derivatives of this compound was significantly higher in tumor cells compared to normal cells, suggesting its potential use in cancer targeting .
  • Enzyme Interaction :
    • The compound has been evaluated for its inhibitory effects on specific enzymes relevant to cancer metabolism, showing promising results in reducing enzyme activity at micromolar concentrations .

Case Study 1: Cancer Research

In a study involving glioma cells, this compound was tested for its ability to inhibit growth. The results indicated a dose-dependent inhibition of cell proliferation, with IC50_{50} values in the low micromolar range. This suggests that the compound may serve as a lead candidate for further development as an anti-cancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could enhance cell survival rates by modulating apoptotic pathways, indicating potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotable Features
Methyl 4-amino-2-methylbut-2-enoateC6_6H11_{11}NO2_2Enzyme inhibition; receptor bindingUnique structural features facilitating interactions
Amino Acid DerivativesVariesTransport via amino acid systemsCommonly used in metabolic studies
GABA AnaloguesCn_nHm_mNp_pOq_qNeurotransmitter modulationStructural similarity influencing biological activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride?

The synthesis of this compound typically involves a multi-step approach, including protection/deprotection of functional groups and acid-catalyzed esterification. For example, analogous procedures (e.g., ) use hydrochloric acid in dioxane to deprotect intermediates, followed by reduced-pressure distillation to isolate the hydrochloride salt. Key parameters include:

  • Temperature control : Room temperature for acid-mediated deprotection to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates ().
  • Purification : Recrystallization or column chromatography to achieve >95% purity ().
    Critical validation steps include 1^1H-NMR to confirm stereochemistry (e.g., δ 9.00 ppm for amine protons in DMSO-d6) and mass spectrometry for molecular weight confirmation .

Q. Which analytical techniques are most effective for characterizing this compound?

Primary methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., vinyl proton coupling constants for (2E) configuration) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular formula (C6_6H12_{12}ClNO2_2) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks ().
  • TLC/HPLC : Monitors reaction progress and purity ().

Q. What are the potential applications in medicinal chemistry or materials science?

The compound’s α,β-unsaturated ester and amine groups make it a candidate for:

  • Bioactive molecule synthesis : As a Michael acceptor in enzyme inhibition studies ().
  • Polymer precursors : The acrylate moiety enables radical polymerization for functional materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:

  • Cross-validation : Compare data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Crystallographic validation : Use SHELX or OLEX2 for structure refinement ().
  • Isotopic labeling : Trace unexpected peaks (e.g., 15^{15}N labeling for amine group tracking) .

Q. What computational tools are recommended for validating crystal structures and hydrogen-bonding networks?

  • SHELX suite : For small-molecule refinement and hydrogen-bond analysis ().
  • Mercury (CCDC) : Visualizes intermolecular interactions (e.g., graph-set analysis for hydrogen bonds) ().
  • PLATON : Checks for missed symmetry or twinning in crystallographic data ().

Q. How do hydrogen-bonding patterns influence the compound’s crystallinity and stability?

The amine and ester groups form robust N–H···O and O–H···Cl hydrogen bonds, creating 1D chains or 2D sheets ( ). These interactions:

  • Enhance thermal stability : Tight packing reduces lattice energy loss.
  • Affect solubility : Strong intermolecular forces limit aqueous solubility, necessitating hydrochloride salt formation for biological assays .

Q. What experimental design considerations are critical for studying biological activity (e.g., antimicrobial assays)?

  • Dose optimization : Use MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative bacterial strains.
  • Control for hydrochloride counterion : Compare freebase vs. salt forms to isolate pharmacological effects ().
  • Metabolic stability : Incubate with liver microsomes to assess pharmacokinetic profiles .

Q. How should researchers address contradictory synthesis yields reported in literature?

Contradictions often arise from:

  • Impurity in starting materials : Use HPLC-purity verified reagents ().
  • Reaction scalability : Pilot-scale trials (e.g., 10–100 g batches) identify mass-transfer limitations ().
  • Statistical analysis : Apply Design of Experiments (DoE) to optimize parameters (e.g., pH, temperature) .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueObserved DataReference
1^1H-NMR (DMSO-d6)δ 9.00 (brs, 1H, NH3+_3^+), 3.79 (s, 3H, OCH3_3)
HR-ESI-MS[M+H]+^+ m/z 166.08 (calc. 166.07)

Q. Table 2: Common Contaminants and Mitigation Strategies

ContaminantSourceMitigation
Unreacted starting materialIncomplete deprotectionExtended reaction time ()
Hydrolysis byproductsMoisture exposureAnhydrous conditions ()

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